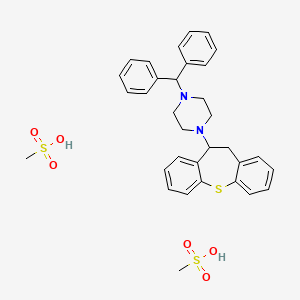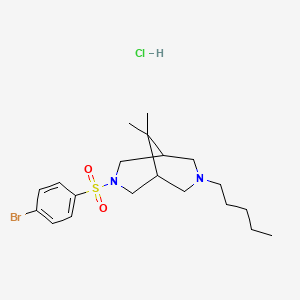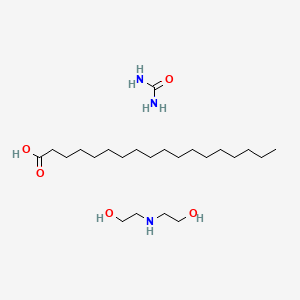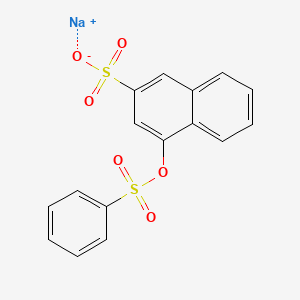
4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt is an organic compound that belongs to the class of sulfonic acids. It is characterized by the presence of a phenylsulfonyl group attached to a naphthalene ring, which is further substituted with a sulfonic acid group. This compound is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt typically involves the sulfonation of naphthalene followed by the introduction of the phenylsulfonyl group. The reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid to achieve the sulfonation. The phenylsulfonyl group is then introduced through a reaction with phenylsulfonyl chloride under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency. The final product is purified through crystallization or recrystallization techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt involves its ability to act as a strong acid and a nucleophile. The sulfonic acid group can donate protons, while the phenylsulfonyl group can participate in nucleophilic substitution reactions. These properties make it a versatile compound in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenolsulfonic acid, sodium salt: Similar in structure but lacks the naphthalene ring.
2-Naphthalenesulfonic acid, sodium salt: Similar but lacks the phenylsulfonyl group.
Uniqueness
4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt is unique due to the presence of both the phenylsulfonyl and naphthalene groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring strong acidic and nucleophilic characteristics.
Propriétés
Numéro CAS |
61931-70-2 |
|---|---|
Formule moléculaire |
C16H11NaO6S2 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
sodium;4-(benzenesulfonyloxy)naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H12O6S2.Na/c17-23(18,19)14-10-12-6-4-5-9-15(12)16(11-14)22-24(20,21)13-7-2-1-3-8-13;/h1-11H,(H,17,18,19);/q;+1/p-1 |
Clé InChI |
GBLPFIPNDGXRGX-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=CC=CC=C32)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


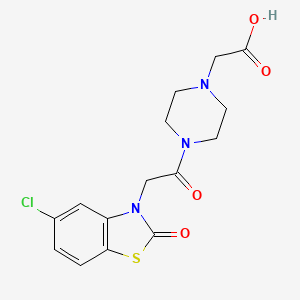
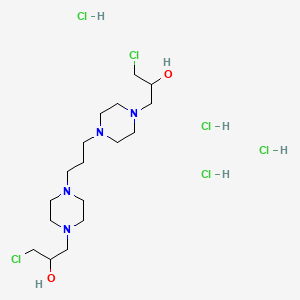

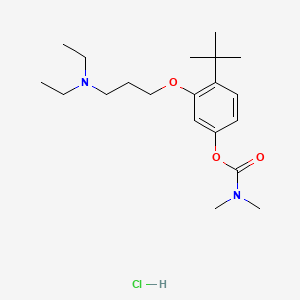




![4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide](/img/structure/B12753887.png)
